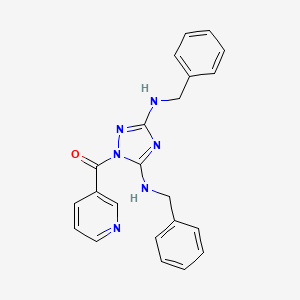![molecular formula C13H20ClNOS B4921594 4-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)-1-butanamine](/img/structure/B4921594.png)
4-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)-1-butanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)-1-butanamine is a chemical compound that belongs to the class of phenethylamines. This compound is commonly known as 4-CMTB, and it has been studied for its potential use as a therapeutic agent.
Wirkmechanismus
The exact mechanism of action of 4-CMTB is not fully understood, but it is believed to work by inhibiting the reuptake of serotonin and norepinephrine. This leads to an increase in the levels of these neurotransmitters in the brain, which can improve mood and reduce anxiety.
Biochemical and Physiological Effects:
In addition to its effects on neurotransmitters, 4-CMTB has been shown to have other biochemical and physiological effects. For example, it has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons. Additionally, 4-CMTB has been shown to have anti-inflammatory effects, which could make it useful for treating conditions such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-CMTB in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been shown to have low toxicity in animal studies. However, one limitation is that there is still a limited amount of research on its potential therapeutic uses, so more studies are needed to fully understand its effects.
Zukünftige Richtungen
There are several future directions for research on 4-CMTB. One area of interest is its potential as an antidepressant and anxiolytic agent. Additionally, more research is needed to understand its effects on BDNF and inflammation. Finally, it would be interesting to explore its potential use in combination with other medications for the treatment of various conditions.
Synthesemethoden
The synthesis of 4-CMTB involves the reaction of 4-chlorothiophenol with 2-methoxyethylamine to form 4-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)-1-butanamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The yield of the reaction is typically around 70-80%, and the purity of the product can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
4-CMTB has been studied for its potential use as a therapeutic agent for various conditions. One area of research has been its potential as an antidepressant. Studies have shown that 4-CMTB can increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that are often targeted by antidepressant medications. Additionally, 4-CMTB has been shown to have anxiolytic effects, which could make it useful for treating anxiety disorders.
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-N-(2-methoxyethyl)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNOS/c1-16-10-9-15-8-2-3-11-17-13-6-4-12(14)5-7-13/h4-7,15H,2-3,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNGHYOJDCQAVFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCCCCSC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(2-pyridinyl)ethyl]cycloheptanamine](/img/structure/B4921531.png)
![butyl 3-({[(3,4,5-trimethoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4921536.png)
![N,N'-bis[2-(benzyloxy)benzylidene]-3,3'-dimethyl-4,4'-biphenyldiamine](/img/structure/B4921541.png)
![3-(4-methoxyphenyl)-11-(3-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4921545.png)
![5-{2-[(3-fluorobenzyl)oxy]benzylidene}-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B4921547.png)

![5-{4-[2-(4-sec-butylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4921553.png)
![methyl 1-[(2-benzyl-1,3-benzoxazol-5-yl)carbonyl]-2-piperidinecarboxylate](/img/structure/B4921571.png)
![1-(2-methylbenzyl)-N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4921582.png)
![1,3-benzodioxol-5-yl[(5-bromo-2-thienyl)methyl]amine](/img/structure/B4921605.png)

![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-bromo-4-methoxybenzyl)piperazine](/img/structure/B4921614.png)